molecular formula C10H15ClO4 B8403466 Diethyl(1-chloropropylidene)propanedioate

Diethyl(1-chloropropylidene)propanedioate

Cat. No. B8403466
M. Wt: 234.67 g/mol
InChI Key: PMYPXBCTSBRYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003663B2

Procedure details

Triethylamine (230 ml) was added dropwise to a mixture of diethyl (1-chloropropylidene)propanedioate (208 g, e.g. which can optionally be as prepared in Intermediate 2) and 1-ethyl-1H-pyrazol-5-amine (101 g, e.g. which can optionally be as prepared in Intermediate 1) in toluene (2.65 L). The mixture was heated under reflux for 16 hours. The reaction mixture was then cooled to room temperature, and filtered through a sintered glass funnel to remove the solid present. The filtrate was evaporated under reduced pressure. The residue was then treated with phosphorus oxychloride (POCl3, 2.65 L) and the mixture was heated under reflux for 16 hours. Excess phosphorus oxychloride was removed by distillation (e.g. under reduced pressure). The reaction mixture was then cooled and poured onto a mixture of saturated aqueous sodium hydrogen carbonate solution (4 L) and ethyl acetate (1.5 L), maintaining the temperature at 5° C. The organic layer was separated and the aqueous layer further extracted with ethyl acetate (2×1 L). The combined organic extracts were washed with aqueous sodium hydrogen carbonate solution (1×2 L, e.g. optionally a saturated solution thereof) and were dried (Na2SO4). Evaporation of solvent under reduced pressure afforded the crude product (202 g). The crude product was purified by chromatography (silica gel 60-120 mesh, 3.5 kg) eluting with 3% ethyl acetate in hexane. Fractions containing the product were pooled and evaporated to give the title compound (133 g) (which in one embodiment can be e.g. a pale yellow thick liquid or oil which may solidify on standing). 1H NMR (200 MHz, chloroform-d) δ (delta) ppm 1.37 (3H, t, J=7.1 Hz), 1.45 (3H, t, J=7.1 Hz), 1.57 (3H, t, J=7.2 Hz), 2.91 (2H, q, J=7.1 Hz), 4.48 (2H, q, J=7.2 Hz), 4.57 (2H, q, J=7.1 Hz) 8.05 (1H, s).
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.65 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)[CH3:2].[Cl:8][C:9](=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH3:11].[CH2:23]([N:25]1[C:29]([NH2:30])=CC=[N:26]1)[CH3:24]>C1(C)C=CC=CC=1>[Cl:8][C:9]1[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:18]([CH2:1][CH3:2])[N:30]=[C:29]2[N:25]([CH2:23][CH3:24])[N:26]=[CH:11][C:10]=12

Inputs

Step One
Name
Quantity
230 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC)=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC)=C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1N=CC=C1N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1N=CC=C1N
Name
Quantity
2.65 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove the solid present
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was then treated with phosphorus oxychloride (POCl3, 2.65 L)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed by distillation (e.g. under reduced pressure)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured onto a mixture of saturated aqueous sodium hydrogen carbonate solution (4 L) and ethyl acetate (1.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 5° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted with ethyl acetate (2×1 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous sodium hydrogen carbonate solution (1×2 L, e.g. optionally a saturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
) and were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded the crude product (202 g)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel 60-120 mesh, 3.5 kg)
WASH
Type
WASH
Details
eluting with 3% ethyl acetate in hexane
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 133 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.